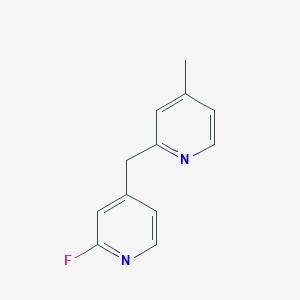
2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine
Vue d'ensemble
Description
“2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is a chemical compound with the molecular formula C12H11FN2 . It is also known as 2-fluoro-4-picoline .
Synthesis Analysis
This compound can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is represented by the InChI code: 1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is 202.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine and related compounds have been studied extensively in the context of their synthesis and coordination chemistry. Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which share structural similarities with the target compound, have been used as ligands for over 15 years. These compounds offer both advantages and disadvantages compared to more widely investigated terpyridines. Research highlights include their use in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Fluorination Techniques
The development of selective fluorination techniques for pyridine derivatives, including 2-fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine, has been an area of active research. Studies have demonstrated the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in aqueous solutions, yielding fluorinated pyridines with high regioselectivities and good to high yields. This method is notable for its mild conditions and its ability to activate the electron-deficient pyridine system, making it valuable for creating fluorinated derivatives for further research and application (Zhou et al., 2018).
Environmental and Photocatalytic Studies
The environmental impact and photocatalytic degradation of substituted pyridines, including 2-fluoro derivatives, have been investigated to address their presence in wastewaters due to their use in various industrial applications. These studies aim to improve existing treatment methods or develop new, more effective alternatives. For example, research into the photolytic and photocatalytic degradation of 2-fluoropyridine and its derivatives has provided insights into the kinetics, mechanisms, and factors affecting their environmental breakdown, contributing to the broader understanding of how to manage these compounds in ecosystems (Stapleton et al., 2010).
Electrosynthesis
Electrosynthesis has been applied to the selective synthesis of fluoropyridine derivatives. This approach offers a mild and suitable method for fluorinating pyridines, including the synthesis of 4-fluoropyridine, highlighting the versatility and efficiency of electrochemical methods in the selective synthesis of halogenated compounds. These methods are particularly significant for the development of fluoroorganic compounds with special chemical and physical properties, demonstrating the critical role of fluorination in medicinal chemistry and material science (Fang et al., 2004).
Safety And Hazards
Orientations Futures
Fluoropyridines, including “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine”, present a special interest as potential imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQNCCWYXSBFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220358 | |
| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine | |
CAS RN |
1187386-28-2 | |
| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



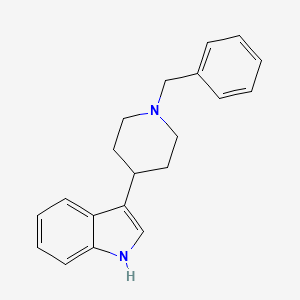
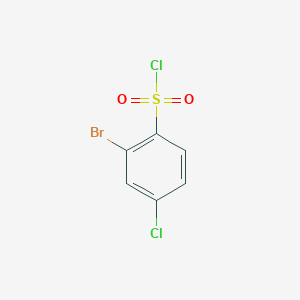

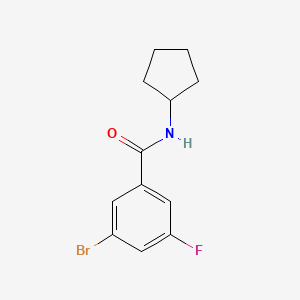
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
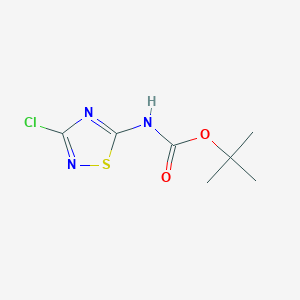
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)
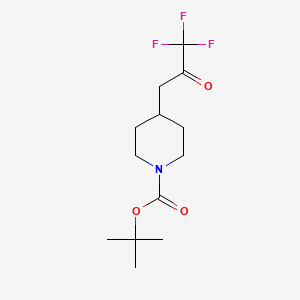
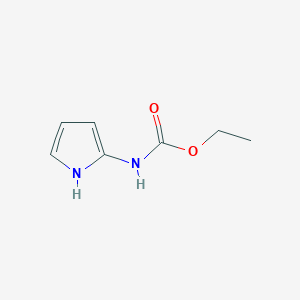
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
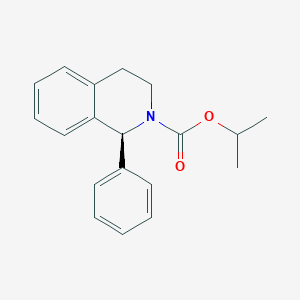
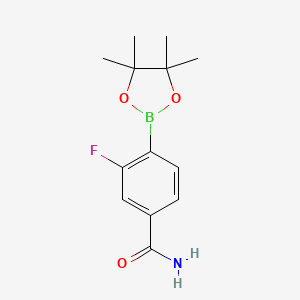
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)